10-(Anthracen-2-yl)decanoic acid
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Overview
Description
10-(Anthracen-2-yl)decanoic acid is a chemical compound that features an anthracene moiety attached to a decanoic acid chain. Anthracene is an aromatic hydrocarbon consisting of three linearly fused benzene rings, known for its extended aromatic and conjugated π-system. This structure imparts interesting photochemical and photophysical properties to the compound, making it relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Anthracen-2-yl)decanoic acid typically involves the coupling of anthracene derivatives with decanoic acid or its derivatives. One common method is the Friedel–Crafts acylation reaction, where anthracene is reacted with decanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 10-(Anthracen-2-yl)decanoic acid undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel–Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
10-(Anthracen-2-yl)decanoic acid finds applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
Mechanism of Action
The mechanism of action of 10-(Anthracen-2-yl)decanoic acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce cell damage and apoptosis.
Comparison with Similar Compounds
- 9-(Anthracen-2-yl)nonanoic acid
- 11-(Anthracen-2-yl)undecanoic acid
- 10-(Phenanthren-2-yl)decanoic acid
Comparison: 10-(Anthracen-2-yl)decanoic acid is unique due to its specific chain length and the position of the anthracene moiety. Compared to 9-(Anthracen-2-yl)nonanoic acid and 11-(Anthracen-2-yl)undecanoic acid, it offers a balance between hydrophobicity and flexibility, making it suitable for various applications. The phenanthrene derivative, while similar in structure, exhibits different photophysical properties due to the distinct arrangement of its aromatic rings.
Properties
CAS No. |
110015-65-1 |
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Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
10-anthracen-2-yldecanoic acid |
InChI |
InChI=1S/C24H28O2/c25-24(26)13-7-5-3-1-2-4-6-10-19-14-15-22-17-20-11-8-9-12-21(20)18-23(22)16-19/h8-9,11-12,14-18H,1-7,10,13H2,(H,25,26) |
InChI Key |
IZKGMXHPYQAOJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CCCCCCCCCC(=O)O |
Origin of Product |
United States |
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